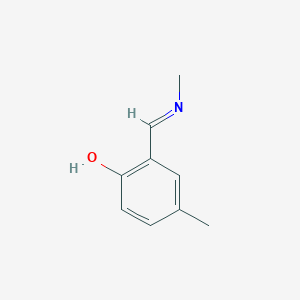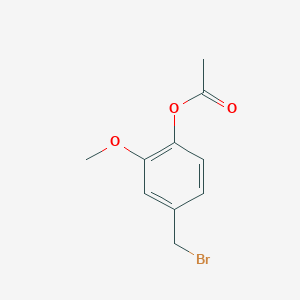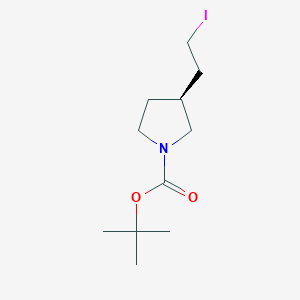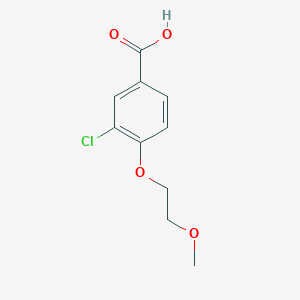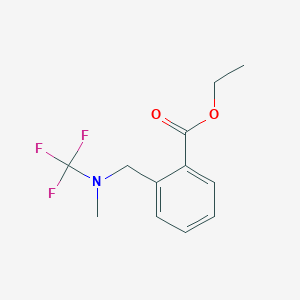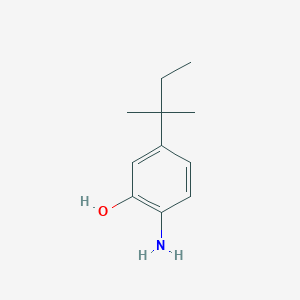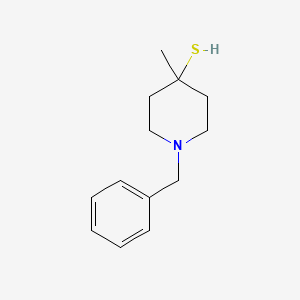
1-Benzyl-4-methylpiperidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-methylpiperidine-4-thiol is a piperidine derivative, characterized by a six-membered ring containing one nitrogen atom and a thiol group. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Métodos De Preparación
The synthesis of 1-Benzyl-4-methylpiperidine-4-thiol can be achieved through various synthetic routes. One common method involves the reduction of 1-benzoyl-4-piperidine carboxylic acid using sodium borohydride or potassium borohydride in the presence of an acid . This method is efficient and suitable for industrial production due to its high yield and mild reaction conditions.
Análisis De Reacciones Químicas
1-Benzyl-4-methylpiperidine-4-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-methylpiperidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-methylpiperidine-4-thiol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease .
Comparación Con Compuestos Similares
1-Benzyl-4-methylpiperidine-4-thiol can be compared with other piperidine derivatives such as:
1-Benzyl-4-piperidone: Used as an intermediate in the synthesis of various pharmaceuticals.
1-Methylpiperidine-4-thiol: Similar in structure but with different biological activities.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19NS |
|---|---|
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
1-benzyl-4-methylpiperidine-4-thiol |
InChI |
InChI=1S/C13H19NS/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
Clave InChI |
FLXZCSOHVGWWJY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)CC2=CC=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



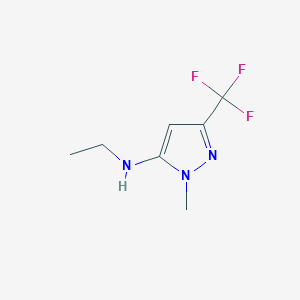
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
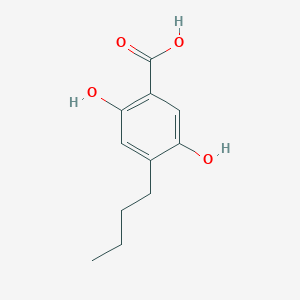
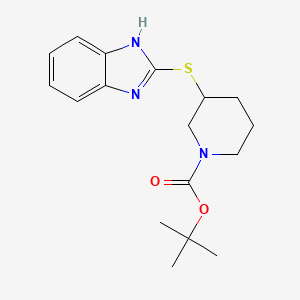
![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)

